4-chloro-1-ethyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide
Description
4-Chloro-1-ethyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a chloro group, an ethyl chain, and a carboxamide linker. The carboxamide moiety is connected to a 1,2,4-oxadiazole ring fused with a 1-ethylpyrrole group.
Properties
IUPAC Name |
4-chloro-1-ethyl-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c1-3-21-7-5-6-11(21)14-18-12(24-20-14)8-17-15(23)13-10(16)9-22(4-2)19-13/h5-7,9H,3-4,8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNOXBUOUVIBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C=C3Cl)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Ethyl-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1H-pyrazole-3-carboxamide ()
- Structural Differences : Replaces the 1,2,4-oxadiazole-pyrrole group with a 1,3,4-oxadiazole-methoxyphenyl moiety.
- The 1,3,4-oxadiazole ring may alter binding interactions due to distinct electronic and steric profiles.
Chlorinated Pyrazole Derivatives
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Structural Differences : Contains three chlorine atoms and a pyridylmethyl group instead of the oxadiazole-pyrrole system.
- Impact: Increased lipophilicity (logP ~4.2 estimated) due to multiple chlorines, which may enhance membrane permeability but reduce aqueous solubility.
Ethyl-Substituted Pyrazole Analogs
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (–15)
- Structural Differences : Substitutes the oxadiazole-pyrrole with a chloropyridylmethyl group and an ethoxyphenyl carboxamide.
- Impact :
Thiazole-Linked Pyrazole Derivatives
4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide ()
- Structural Differences : Replaces oxadiazole with a thiazole ring.
- Impact: Thiazole’s electron-withdrawing nature may reduce carboxamide reactivity compared to oxadiazole.
Data Table: Key Properties of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight | logP (Estimated) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C18H20ClN7O2 | 409.85 | ~2.8 | 1,2,4-Oxadiazole-pyrrole, ethyl groups | Moderate lipophilicity, rigid structure |
| 1-Ethyl-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1H-pyrazole-3-carboxamide | C23H22N4O4 | 434.45 | ~3.1 | 1,3,4-Oxadiazole, methoxyphenyl | Enhanced solubility, electron-rich |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide | C24H17Cl3N4O | 483.8 | ~4.2 | Trichloro, pyridylmethyl | High lipophilicity, strong H-bonding |
| 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide | C24H21ClN4O2 | 432.90 | ~3.5 | Chloropyridyl, ethoxyphenyl | Rigid conformation, metabolic stability |
| 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide | C11H12ClN3OS | 269.75 | ~2.0 | Thiazole, methyl groups | Low steric hindrance, synthetic ease |
Biological Activity
4-chloro-1-ethyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide, identified by CAS number 2034550-86-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.79 g/mol. The structure features a pyrazole core linked to an oxadiazole moiety and a pyrrole derivative, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034550-86-0 |
| Molecular Formula | C15H17ClN6O2 |
| Molecular Weight | 348.79 g/mol |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation and survival .
The proposed mechanisms for the anticancer activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in tumor growth and progression .
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death .
- Targeting Specific Pathways : The compound may interact with signaling pathways related to cancer cell survival and proliferation.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammation . In vitro studies have reported moderate inhibitory activity against COX-I and COX-II, indicating its potential as an anti-inflammatory agent.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. One compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
- Pyrazole-Based Inhibitors : Research on pyrazole-linked compounds showed promising results in inhibiting COX-II with IC50 values ranging from 0.52 to 22.25 µM, suggesting that modifications to the pyrazole structure can enhance selectivity and potency .
Q & A
Q. What experimental parameters are critical for optimizing the synthesis yield of 4-chloro-1-ethyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : Synthesis optimization requires careful control of:
- Solvent selection : Polar aprotic solvents like DMF improve nucleophilic substitution efficiency (e.g., in oxadiazole-thiol alkylation) .
- Base stoichiometry : K₂CO₃ (1.2 equiv) ensures deprotonation without side reactions .
- Reaction time/temperature : Room-temperature stirring minimizes thermal decomposition of sensitive intermediates .
- Purification steps : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) enhances purity, as validated by HPLC (>97% purity in analogous compounds) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- 1H NMR : Confirms substituent positions (e.g., ethyl groups at δ 1.2–1.4 ppm and aromatic protons at δ 6.3–8.5 ppm) .
- LCMS/ESIMS : Validates molecular weight (e.g., [M+1]⁺ peaks) and detects impurities .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar pyrazole-carboxamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Comparative assays : Standardize in vitro models (e.g., MIC assays for antimicrobial activity) to eliminate variability in cell lines or protocols .
- Structural analogs : Test derivatives (e.g., 4-chlorobenzoyl pyrazole esters) to identify substituent-specific activity trends .
- Meta-analysis : Correlate bioactivity with physicochemical properties (logP, polar surface area) using QSAR models .
Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Systematic substitution : Modify the pyrrole (C-2 position) or oxadiazole (C-5) moieties to assess electronic effects on target binding .
- In silico docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinase enzymes), guided by crystallographic data of similar compounds .
- In vitro validation : Pair computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. How can degradation products of this compound be identified under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
- HPLC-DAD/MS : Track degradation peaks and identify fragments (e.g., chloro-pyrazole hydrolysis products) .
- Stability-indicating methods : Validate assays per ICH guidelines to ensure specificity .
Q. What role do the oxadiazole and pyrazole rings play in the compound’s physicochemical properties?
- Methodological Answer :
- Computational analysis : Density functional theory (DFT) calculates electron distribution; oxadiazole’s electron-withdrawing nature enhances metabolic stability .
- Solubility studies : LogP measurements (e.g., shake-flask method) reveal hydrophobicity trends influenced by ethyl substituents .
Technical Challenges and Solutions
Q. How can researchers address poor reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Parameter standardization : Document exact stoichiometry (e.g., 1.1 mmol RCH₂Cl for alkylation) and solvent drying steps .
- Intermediate characterization : Isolate and validate key intermediates (e.g., oxadiazole-thiol precursors) via FTIR or LCMS before proceeding .
Q. What methods validate the accuracy of computational models predicting this compound’s mechanism of action?
- Methodological Answer :
- Co-crystallization : Obtain X-ray structures of the compound bound to its target (e.g., bacterial enzymes) to confirm docking poses .
- Mutagenesis studies : Introduce point mutations in the target protein (e.g., ATP-binding pockets) and measure activity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
